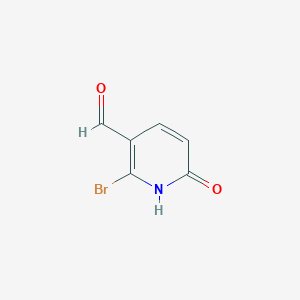

2-Bromo-6-hydroxynicotinaldehyde

説明

BenchChem offers high-quality 2-Bromo-6-hydroxynicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-hydroxynicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-6-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-6-4(3-9)1-2-5(10)8-6/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWBEIZWPLIIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive NMR Spectral Analysis of 2-Bromo-6-hydroxynicotinaldehyde: A Technical Guide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Bromo-6-hydroxynicotinaldehyde (CAS: 1289173-44-9) Synonyms: 2-Bromo-6-oxo-1,6-dihydropyridine-3-carbaldehyde; 2-Bromo-6-hydroxypyridine-3-carboxaldehyde

Introduction and Chemical Context

Bromopyridine aldehydes, including 2-bromo-6-hydroxynicotinaldehyde, are highly versatile electrophilic scaffolds. They are critical intermediates in the synthesis of complex pharmaceuticals but require careful storage and handling due to their susceptibility to oxidation and photolytic degradation[1]. In contemporary medicinal chemistry, the 6-oxo-1,6-dihydropyridine-3-carbaldehyde core is frequently utilized to develop targeted therapeutics, notably serving as a foundational motif in Bromodomain and Extraterminal (BET) inhibitors [2] and Proteolysis Targeting Chimeras (PROTACs) [3].

Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the regioselectivity of functionalization on these scaffolds [4]. This guide provides an in-depth, mechanistically grounded analysis of the 1 H and 13 C NMR chemical shifts for 2-bromo-6-hydroxynicotinaldehyde.

Structural Dynamics: Lactam-Lactim Tautomerism

Before assigning chemical shifts, one must account for the structural dynamics of the molecule. 2-Bromo-6-hydroxynicotinaldehyde exhibits lactam-lactim tautomerism .

In non-polar solvents (e.g., CDCl 3 ), the equilibrium may shift toward the hydroxypyridine (lactim) form. However, in polar aprotic solvents like DMSO-d 6 —which is the standard solvent for this class of compounds due to solubility constraints—the equilibrium is overwhelmingly driven toward the 2-bromo-6-oxo-1,6-dihydropyridine-3-carbaldehyde (pyridone/lactam) tautomer. The highly polar lactam form is stabilized by strong dipole-dipole interactions and hydrogen bonding with the solvent.

Fig 1. Solvent-dependent lactam-lactim tautomeric equilibrium of the target molecule.

1 H NMR Spectral Analysis and Causality

The 1 H NMR spectrum of the pyridone tautomer in DMSO-d 6 is characterized by four distinct proton environments. The assignment is governed by the anisotropic effects of the carbonyl groups and the resonance (+M/-M) effects within the conjugated system.

Quantitative Data Summary

Table 1: Predicted 1 H NMR Chemical Shifts (DMSO-d 6 , 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| N1-H | ~12.50 | Broad Singlet (br s) | - | 1H | Pyridone NH |

| C3-CHO | ~9.80 | Singlet (s) | - | 1H | Aldehyde proton |

| C4-H | ~8.05 | Doublet (d) | 9.2 | 1H | Pyridine H4 |

| C5-H | ~6.60 | Doublet (d) | 9.2 | 1H | Pyridine H5 |

Mechanistic Causality of Chemical Shifts

-

The Aldehyde Proton (δ 9.80): Highly deshielded due to the strong magnetic anisotropy of the C=O double bond and the electron-withdrawing nature of the adjacent bromopyridone ring.

-

The H4 Proton (δ 8.05): Located ortho to the formyl group at C3. The formyl group exerts a strong electron-withdrawing resonance (-M) effect, depleting electron density at the C4 position and causing a significant downfield shift.

-

The H5 Proton (δ 6.60): Located ortho to the lactam carbonyl (C6). Unlike H4, H5 is shielded by the electron-donating resonance (+M) effect originating from the lone pair of the lactam nitrogen (N1), which pushes electron density into the ring, specifically shielding the C5 position.

-

Coupling System ( J4,5=9.2 Hz): The 9.2 Hz coupling constant is a critical self-validating metric. It definitively confirms the ortho relationship of the two aromatic protons on a 2-pyridone ring architecture, ruling out alternative regioisomers.

13 C NMR Spectral Analysis and Causality

The 13 C NMR spectrum provides a direct map of the carbon backbone's electron density. The shifts are heavily influenced by the heavy atom effect of bromine and the competing resonance effects of the carbonyl groups.

Quantitative Data Summary

Table 2: Predicted 13 C NMR Chemical Shifts (DMSO-d 6 , 100 MHz)

| Position | Chemical Shift (δ, ppm) | Type | Assignment Causality |

| C3-CHO | ~188.5 | C=O | Highly deshielded aldehyde carbonyl carbon. |

| C6 | ~161.2 | C=O | Pyridone lactam carbonyl; shielded relative to the aldehyde due to nitrogen lone pair conjugation (amide-like character). |

| C4 | ~142.5 | CH | Deshielded by the ortho-formyl group (-M effect). |

| C2 | ~128.4 | C-Br | The "heavy atom effect" of bromine causes an upfield shift (relative shielding) of the ipso carbon compared to an unsubstituted pyridone. |

| C3 | ~121.3 | C | Ipso carbon to the formyl group; balances the -M effect of the CHO and the +M effect of the ring. |

| C5 | ~118.6 | CH | Shielded by +M resonance from the adjacent lactam nitrogen. |

Standardized Experimental Protocol

To ensure reproducibility and high-fidelity data, the following self-validating experimental workflow must be strictly adhered to.

Step-by-Step Methodology

-

Sample Preparation: Weigh 15–20 mg of 2-bromo-6-hydroxynicotinaldehyde. Dissolve completely in 0.6 mL of anhydrous DMSO-d 6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

-

Instrument Calibration: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform rigorous tuning, matching, and 3D gradient shimming to ensure a symmetric TMS line shape (line width at half height < 1.0 Hz).

-

1 H Acquisition Parameters:

-

Pulse Angle: 30°

-

Relaxation Delay (d1): 2.0 seconds (ensures complete relaxation of the aldehyde and NH protons).

-

Number of Scans (ns): 16

-

Temperature: 298 K

-

-

13 C Acquisition Parameters:

-

Pulse Angle: 30°

-

Relaxation Delay (d1): 2.0 seconds.

-

Number of Scans (ns): 512 to 1024 (required due to the quaternary carbons C2, C3, and C6, which have longer T1 relaxation times and lack NOE enhancement).

-

Decoupling: WALTZ-16 1 H decoupling.

-

-

Data Processing & Validation: Apply a Fourier Transform, followed by manual phase correction and a polynomial baseline correction. Self-Validation Check: Integrate the 1 H spectrum. The ratio of CHO : H4 : H5 : NH must be exactly 1:1:1:1. Verify that the J -coupling for H4 and H5 matches identically (~9.2 Hz).

Fig 2. Standardized self-validating workflow for quantitative NMR acquisition.

References

- A Technical Guide to the Chemical Stability and Storage of Bromopyridine Aldehydes.Benchchem.

- Discovery of a Bromodomain and Extraterminal Inhibitor with a Low Predicted Human Dose through Synergistic Use of Encoded Library Technology and Fragment Screening.Journal of Medicinal Chemistry - ACS Publications.

- An Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs.ChemRxiv.

- Palladium-Catalyzed Enantioselective Hydroamination of Alkoxyallenes with 2-Pyridones.The Journal of Organic Chemistry - ACS Publications.

Solvation Dynamics and Thermodynamic Profiling of 2-Bromo-6-hydroxynicotinaldehyde

An In-Depth Technical Whitepaper for Process Chemists and Formulation Scientists

Executive Summary

In the landscape of advanced pharmaceutical intermediates, 2-Bromo-6-hydroxynicotinaldehyde (also cataloged under its tautomeric name, 2-Bromo-6-oxo-1,6-dihydropyridine-3-carbaldehyde, CAS: 1289173-44-9) serves as a highly functionalized building block for complex heterocyclic synthesis. However, its unique structural motifs present distinct solvation challenges. For researchers and drug development professionals, understanding the solubility profile of this compound is not merely a matter of finding a suitable reaction medium; it is critical for optimizing reaction kinetics, designing purification workflows, and ensuring accurate analytical quantification.

This whitepaper dissects the physicochemical causality behind the solubility behavior of 2-Bromo-6-hydroxynicotinaldehyde, provides predictive profiling across common organic solvents, and establishes a self-validating experimental protocol for empirical solubility determination based on authoritative pharmacopeial standards[1].

Structural Causality and Tautomeric Influence on Solvation

To predict and manipulate the solubility of 2-Bromo-6-hydroxynicotinaldehyde, one must first analyze its structural microenvironment. The molecule features a pyridine core substituted with a lipophilic, polarizable bromine atom at C2, an aldehyde group at C3, and a hydroxyl group at C6.

The defining characteristic governing its solubility is the lactam-lactim tautomerism . In the solid state and in polar environments, the compound predominantly exists as the pyridone tautomer (2-bromo-6-oxo-1,6-dihydropyridine-3-carbaldehyde).

-

The Causality of Poor Non-Polar Solubility: The pyridone form establishes highly stable, intermolecular hydrogen-bonded dimers or polymeric chains. The energy required to disrupt this crystal lattice is immense. Consequently, non-polar solvents (which rely solely on weak London dispersion forces) cannot overcome the lattice energy, rendering the compound practically insoluble.

-

The Causality of High Polar Aprotic Solubility: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) excel at solvating this compound. As strong hydrogen-bond acceptors, they effectively outcompete the pyridone-pyridone intermolecular interactions, breaking the dimers and stabilizing the solvated monomer.

-

The Aqueous Paradox: Despite possessing polar functional groups, the compound exhibits poor aqueous solubility. The cohesive energy density of water is exceptionally high; the energetic cost of creating a cavity in the water network for the hydrophobic bromopyridine ring outweighs the thermodynamic gains of hydrating the polar groups.

Tautomeric equilibrium and solvation pathways of 2-Bromo-6-hydroxynicotinaldehyde.

Predicted Solubility Profile in Common Solvents

Based on Hansen Solubility Parameters (HSP) and the structural causality outlined above, the following table summarizes the expected solubility profile of 2-Bromo-6-hydroxynicotinaldehyde across different solvent classes.

| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Predicted Solubility | Solvation Causality & Mechanism |

| Polar Aprotic | DMSO, DMF | 46.7 (DMSO) | High (>50 mg/mL) | Acts as a potent H-bond acceptor, efficiently disrupting the solid-state pyridone dimers. |

| Polar Protic | Methanol, Ethanol | 32.7 (MeOH) | Moderate (10-30 mg/mL) | Competes for H-bonding but is less thermodynamically efficient at breaking the lattice than DMSO. |

| Halogenated | Dichloromethane (DCM) | 9.1 | Low-Moderate (1-10 mg/mL) | Solvates the lipophilic bromine atom via dispersion forces but fails to disrupt the H-bond network. |

| Aqueous | Water, Buffers | 80.1 | Very Low (<1 mg/mL) | High cohesive energy of water; unable to overcome the hydrophobic penalty of the bromopyridine ring. |

| Non-Polar | Hexane, Heptane | 1.9 (Hexane) | Practically Insoluble | Lacks both the polarity and H-bond capacity required to interact with the compound. |

Self-Validating Experimental Protocol: Equilibrium Solubility Determination

To transition from predictive profiling to empirical data, a rigorous, self-validating methodology must be employed. The following protocol is adapted from the gold-standard Shake-Flask Method , aligning with the principles outlined in USP <1236> Solubility Measurements [1][2] and OECD Test Guideline 105 [3].

Principle of Self-Validation

A common pitfall in solubility testing is measuring kinetic dissolution rather than thermodynamic equilibrium. This protocol is designed as a self-validating system: equilibrium is only confirmed when the quantified concentration of the solute remains constant (within a ±5% variance) across multiple, consecutive time points (e.g., 24, 48, and 72 hours)[4][5].

Step-by-Step Methodology

Step 1: Preparation of the Saturated System

-

Accurately weigh an excess amount of 2-Bromo-6-hydroxynicotinaldehyde (e.g., 50 mg for aqueous/halogenated solvents, 200 mg for polar aprotic solvents) into a series of borosilicate glass vials.

-

Add exactly 2.0 mL of the target solvent to each vial.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the calculated solubility.

Step 2: Isothermal Equilibration 4. Place the vials in a thermostated shaking water bath or orbital incubator set strictly to 25.0 ± 0.5 °C (or 37.0 ± 0.5 °C if biorelevance is required)[2]. 5. Agitate the samples continuously at 150-200 RPM.

Step 3: Phase Separation (Crucial Step) 6. Withdraw samples at predefined intervals: 24 hours, 48 hours, and 72 hours. 7. To separate the undissolved solid from the saturated supernatant, centrifugation is preferred over filtration . Centrifuge the aliquots at 10,000 RPM for 10 minutes at the exact equilibration temperature.

-

Causality Note: Filtration through sub-micron filters can lead to adsorption of the highly polar compound onto the filter membrane, yielding false-low solubility readings. If filtration is mandatory, the filter must be pre-saturated with the solution.

Step 4: Dilution and HPLC-UV Quantification 8. Carefully extract a known volume of the clear supernatant (e.g., 100 µL) using a positive displacement pipette. 9. Dilute the aliquot immediately into a compatible mobile phase (e.g., Acetonitrile/Water) to arrest any precipitation and bring the concentration within the linear dynamic range of your pre-calibrated HPLC-UV method. 10. Quantify the concentration based on the Area Under the Curve (AUC) at the compound's λmax (typically around 254 nm or 310 nm for pyridone derivatives).

Step 5: Data Validation 11. Compare the calculated concentrations at 24h, 48h, and 72h. If C48h≈C72h (Δ < 5%), thermodynamic equilibrium is validated, and the value is recorded as the intrinsic solubility.

Standardized shake-flask solubility determination workflow based on USP <1236>.

Strategic Recommendations for Process Chemists

When utilizing 2-Bromo-6-hydroxynicotinaldehyde in synthetic pathways (such as Suzuki-Miyaura cross-couplings or condensation reactions):

-

Solvent Selection: Default to DMF or DMSO as the primary reaction media to ensure complete dissolution and homogeneous reaction kinetics.

-

Co-Solvent Systems: If a less polar solvent is required for downstream workup, consider a binary mixture (e.g., THF/Water or DCM/Methanol) to balance the solubility of the pyridone tautomer with the requirements of the subsequent chemical transformation.

-

pH Modulation: For aqueous applications, exploiting the acidity of the hydroxyl/pyridone proton (pKa typically between 8-10 for similar derivatives) by increasing the pH can induce ionization, drastically enhancing aqueous solubility via salt formation.

References

-

CAS 1289173-44-9 | 2-Bromo-6-oxo-1,6-dihydropyridine-3-carbaldehyde Source: ChemExpress URL:[Link]

-

USP <1236>: Solubility Measurements Chapter Source: Biorelevant URL:[Link]

-

Compilation of FDA Guidance and Resources for in vitro Dissolution Testing Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

An In-Depth Technical Guide to the Material Safety and In Vitro Toxicity of 2-Bromo-6-hydroxynicotinaldehyde

This guide provides a comprehensive overview of the material safety data and a proposed framework for evaluating the in vitro toxicity of 2-Bromo-6-hydroxynicotinaldehyde. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with detailed, field-proven methodologies for assessing cellular toxicity. While specific toxicological data for this compound is not publicly available, this guide offers a robust, scientifically-grounded approach to its handling and initial biological assessment.

Part 1: Material Safety Data Sheet (MSDS)

A thorough understanding of a compound's safety profile is paramount before any experimental work. The following sections outline the known hazards and handling procedures for 2-Bromo-6-hydroxynicotinaldehyde, based on available supplier data and general chemical safety principles.

Identification

-

Chemical Name: 2-Bromo-6-hydroxynicotinaldehyde

-

Synonyms: 6-bromo-2-hydroxynicotinaldehyde

-

CAS Number: 1289118-74-6

-

Molecular Formula: C₆H₄BrNO₂

-

Molecular Weight: 202.01 g/mol

Hazard Identification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Bromo-6-hydroxynicotinaldehyde is classified as follows:

-

GHS Pictogram:

-

GHS07 (Exclamation mark)

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Table 1: Summary of GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation: Remove the individual to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the contaminated skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For fires involving this compound, which is a powder, a dry chemical extinguisher (ABC powder) is generally suitable.[3]

-

Specific Hazards Arising from the Chemical: As with many organic compounds, combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE).[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[5][6]

-

Respiratory Protection: If handling as a powder or if dust is generated, use a NIOSH-approved respirator with a particulate filter.[5]

Part 2: In Vitro Toxicity Assessment

As there is no publicly available in vitro toxicity data for 2-Bromo-6-hydroxynicotinaldehyde, this section provides a detailed guide on how to approach its cytotoxic evaluation. The methodologies described are standard, robust, and widely accepted in the scientific community.

Rationale for In Vitro Toxicity Testing

In vitro cytotoxicity assays are essential early-stage assessments in drug discovery and chemical safety evaluation. They provide a rapid and cost-effective means to determine a compound's potential to cause cell damage or death.[7] For a novel compound like 2-Bromo-6-hydroxynicotinaldehyde, these assays can help to:

-

Determine the concentration range at which the compound exerts biological effects.

-

Identify potential mechanisms of toxicity.

-

Guide further in vivo studies.

Selection of Cell Lines

The choice of cell line is critical for the relevance of the toxicity data.[8][9] A panel of cell lines is recommended to assess both general cytotoxicity and potential target organ toxicity.

Table 2: Recommended Cell Lines for Initial Cytotoxicity Screening

| Cell Line | Tissue of Origin | Rationale |

| HepG2 | Human Liver Carcinoma | Represents a key metabolic organ and is a standard for general toxicity screening. |

| A549 | Human Lung Carcinoma | Relevant for assessing toxicity via inhalation, a potential route of exposure. |

| HEK293 | Human Embryonic Kidney | A common, easy-to-transfect cell line for general cytotoxicity. |

| SH-SY5Y | Human Neuroblastoma | To assess potential neurotoxicity. |

| Primary Human Cells (e.g., HUVEC) | Various | Provides a more physiologically relevant model compared to cancer cell lines. |

Experimental Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[10][11] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[10][11]

2.3.1 Step-by-Step Methodology

-

Cell Seeding:

-

Culture the selected cell lines to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Determine the cell density using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 2-Bromo-6-hydroxynicotinaldehyde in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

2.3.2 Workflow Diagram

Caption: Workflow for the MTT cell viability assay.

Experimental Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity. It measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[12][13]

2.4.1 Step-by-Step Methodology

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the MTT assay (steps 1 and 2).

-

-

Sample Collection:

-

After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a cofactor.

-

Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Stopping the Reaction and Data Acquisition:

-

Add a stop solution (e.g., 1N HCl) to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

-

Plot the percentage of cytotoxicity against the compound concentration to determine the EC₅₀ value (the concentration that causes 50% of the maximum LDH release).

-

2.4.2 Workflow Diagram

Caption: Workflow for the LDH cytotoxicity assay.

Potential Mechanisms of Toxicity

The chemical structure of 2-Bromo-6-hydroxynicotinaldehyde suggests potential mechanisms of toxicity that warrant further investigation.

-

Aldehyde-Mediated Toxicity: Aldehydes are electrophilic and can react with biological nucleophiles, such as the primary amine groups on lysine residues and the sulfhydryl groups on cysteine residues of proteins.[14][15][16] This can lead to the formation of protein adducts, enzyme inactivation, and cellular dysfunction.[16] The aldehyde group in 2-Bromo-6-hydroxynicotinaldehyde could potentially contribute to its cytotoxicity through these mechanisms.

-

Toxicity of Brominated Aromatic Compounds: Some brominated aromatic compounds are known to be hepatotoxic and can induce porphyria after prolonged exposure.[17] While the acute toxicity of many brominated flame retardants is low, their metabolites can be more toxic.[17] The bromine atom in 2-Bromo-6-hydroxynicotinaldehyde could influence its metabolic fate and potential for bioaccumulation. Studies on other brominated compounds have shown that they can interfere with endocrine signaling pathways.[18][19]

2.5.1 Proposed Signaling Pathway for Further Investigation

Caption: Potential signaling pathways for aldehyde-induced toxicity.

Conclusion

This technical guide provides a comprehensive starting point for the safe handling and initial in vitro toxicological evaluation of 2-Bromo-6-hydroxynicotinaldehyde. While specific experimental data for this compound is lacking, the established protocols for MTT and LDH assays, coupled with an understanding of the potential toxic mechanisms of related chemical classes, offer a robust framework for its investigation. Adherence to the safety guidelines outlined in the MSDS section is imperative for all personnel working with this compound. Further studies are warranted to fully elucidate the biological activity and toxicological profile of 2-Bromo-6-hydroxynicotinaldehyde.

References

-

PubChem. (n.d.). 6-Hydroxynicotinaldehyde. Retrieved from [Link]

-

NextSDS. (n.d.). 2-broMo-6-Methoxynicotinaldehyde. Retrieved from [Link]

- Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(4), 539–541.

-

CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

- LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical research in toxicology, 27(7), 1081–1091.

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

-

CFPA Europe. (2013). Fire and protection in chemical manufacturing site. Retrieved from [Link]

-

Farmacia Journal. (2024, February 19). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Retrieved from [Link]

-

SAMS Solutions. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

- van Tonder, A., Joubert, A. M., & Cromarty, A. D. (2015). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Diagnostics (Basel, Switzerland), 5(3), 373–397.

- Allen, M., & Rancel, M. (2016). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current protocols in toxicology, 69, 2.22.1–2.22.12.

-

Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

-

Wiadomości lekarskie (Warsaw, Poland : 1960). (1998). [Toxicity of selected brominated aromatic compounds]. Retrieved from [Link]

-

MedlinePlus. (2023, October 30). Lactate Dehydrogenase (LDH) Test. Retrieved from [Link]

-

Labour Department. (n.d.). Hazards During Chemicals in Use and Safety Guidelines. Retrieved from [Link]

- Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor protocols, 2018(6), pdb.prot095497.

-

ResearchGate. (n.d.). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Retrieved from [Link]

-

SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

- Hamers, T., Kamstra, J. H., Sonneveld, E., Murk, A. J., Kester, M. H., Schering, R. H., ... & Brouwer, A. (2006). In Vitro Profiling of the Endocrine-Disrupting Potency of Brominated Flame Retardants. Toxicological Sciences, 92(1), 157–173.

-

Food and Drug Administration. (n.d.). Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. Retrieved from [Link]

-

Shutgun. (2024, May 9). Chemical Fire Preparedness: Strategies for Effective Prevention and Suppression. Retrieved from [Link]

-

Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2020, June 1). Evaluation of structural, spectral characterization and in vitro cytotoxic activity studies of some polycyclic aromatic compounds. Retrieved from [Link]

-

MDPI. (2024, June 5). Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. Retrieved from [Link]

-

OSTI.GOV. (n.d.). In vitro screening of the endocrine disrupting potency of brominated flame retardants and their metabolites. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Aldehyde Toxicity and Metabolism. Retrieved from [Link]

-

Caldic. (n.d.). Fire Extinguishing Powders. Retrieved from [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay guidance manual.

-

Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

-

De Dietrich. (2024, January 22). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

-

Taylor & Francis. (n.d.). MTT assay – Knowledge and References. Retrieved from [Link]

- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen.

-

Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Retrieved from [Link]

Sources

- 1. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 2. safety.fsu.edu [safety.fsu.edu]

- 3. Fire Extinguishing Powders | Caldic [caldic.com]

- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 5. falseguridad.com [falseguridad.com]

- 6. hazchemsafety.com [hazchemsafety.com]

- 7. scispace.com [scispace.com]

- 8. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. yenepoya.res.in [yenepoya.res.in]

- 14. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 17. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. osti.gov [osti.gov]

A Technical Guide to the Electronic Properties and UV-Vis Spectrum of 2-Bromo-6-hydroxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-hydroxynicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its potential as a versatile synthetic intermediate. Understanding its electronic properties and spectroscopic behavior is paramount for its application in rational drug design and the development of novel functional materials. This guide provides an in-depth analysis of the molecule's electronic structure, its inherent tautomerism, and a predictive overview of its Ultraviolet-Visible (UV-Vis) spectrum. We delve into the theoretical underpinnings of its electronic transitions, the influence of substituent effects, and the anticipated impact of solvent environments. Furthermore, this document outlines a comprehensive, field-proven protocol for the empirical determination of its UV-Vis spectrum and a standard computational workflow for theoretical validation, establishing a self-validating system for its characterization.

Introduction: Significance and Structural Framework

2-Bromo-6-hydroxynicotinaldehyde belongs to the class of substituted hydroxypyridines, which are core structures in numerous pharmaceuticals and functional organic molecules. The strategic placement of a bromo group (an electron-withdrawing, ortho-para directing group), a hydroxyl group (an electron-donating group), and a nicotinaldehyde moiety (an electron-withdrawing group) on the pyridine ring creates a unique electronic landscape. This arrangement governs the molecule's reactivity, intermolecular interactions, and photophysical properties.

A critical aspect of 6-hydroxypyridine derivatives is their existence in a tautomeric equilibrium with the corresponding pyridone form.[1] This equilibrium is highly sensitive to the molecular environment, including solvent polarity and pH, which in turn significantly influences the electronic and spectroscopic properties. A thorough characterization is therefore essential for predicting its behavior in different chemical systems, from biological media to organic electronic devices.

Tautomerism: The Pyridinol-Pyridone Equilibrium

The electronic and spectroscopic character of 2-Bromo-6-hydroxynicotinaldehyde is fundamentally dictated by the equilibrium between its two tautomeric forms: the hydroxypyridine (lactim) form and the pyridone (lactam) form.

The lactim form possesses a classic aromatic pyridine ring, while the lactam form has a diene-like structure. The position of this equilibrium is a key determinant of the observed UV-Vis spectrum. In nonpolar solvents, the hydroxypyridine (lactim) form may be more prevalent, whereas polar, protic solvents tend to stabilize the more polar pyridone (lactam) tautomer through hydrogen bonding.[1]

Theoretical Framework: Electronic Properties and Transitions

The UV-Vis spectrum of an organic molecule is a direct consequence of its electronic structure. Absorption of photons in the UV-Vis range (typically 190-900 nm) promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals.[2]

Molecular Orbitals and Substituent Effects

The electronic properties of the pyridine ring are modulated by its substituents:

-

Hydroxyl Group (-OH): As an auxochrome with lone pairs on the oxygen, this group acts as a strong electron-donating group through resonance, increasing the electron density of the π-system.[3] This effect typically leads to a bathochromic (red) shift, moving absorption to longer wavelengths.

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde is a chromophore and an electron-withdrawing group. It extends the conjugation of the π-system.[3]

-

Bromo Group (-Br): While electronegative (inductive withdrawal), bromine also possesses lone pairs that can be donated via resonance. Its overall effect can be complex but often results in a bathochromic shift compared to the unsubstituted parent compound.

The combination of these groups creates a "push-pull" system, where electron density is pushed into the ring by the hydroxyl group and pulled by the aldehyde and the pyridine nitrogen. This reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting absorption to longer wavelengths.[4]

Expected Electronic Transitions

For 2-Bromo-6-hydroxynicotinaldehyde, two primary types of electronic transitions are expected to govern its UV-Vis spectrum:[5][6]

-

π → π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems.[7] Increased conjugation, as seen in this molecule, lowers the energy required for this transition, pushing the absorption to longer wavelengths (a bathochromic shift).[3]

-

n → π* Transitions: These are lower-intensity absorptions caused by the excitation of an electron from a non-bonding orbital (i.e., the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital.[7] These transitions are typically observed at longer wavelengths than the primary π → π* bands but with significantly lower molar absorptivity because they are symmetry-forbidden.[4]

Predictive Analysis of the UV-Vis Spectrum

-

Primary Absorption (π → π*): The extended conjugated system, influenced by the push-pull nature of the substituents, is expected to result in a strong absorption band (the K-band) likely in the range of 280-350 nm .

-

Secondary Absorption (n → π): A weaker, broader absorption band (the R-band) resulting from the n → π transition of the carbonyl and ring nitrogen is anticipated at a longer wavelength, potentially in the 350-420 nm region.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism refers to the shift in the position of an absorption band upon changing the polarity of the solvent.[8] This phenomenon is a powerful tool for probing the electronic structure of a molecule.

-

π → π* Transitions: For these transitions, the excited state is generally more polar than the ground state. Therefore, increasing solvent polarity will stabilize the excited state more than the ground state, decreasing the energy gap. This results in a bathochromic (red) shift (shift to longer wavelengths).[9]

-

n → π* Transitions: In this case, the ground state is often more stabilized by polar, protic solvents (via hydrogen bonding to the lone pairs). This increases the energy gap to the excited state, resulting in a hypsochromic (blue) shift (shift to shorter wavelengths).[8]

Table 1: Predicted Spectral Shifts in Response to Solvent Polarity

| Transition Type | Ground State Polarity | Excited State Polarity | Effect of Increasing Solvent Polarity | Predicted Shift |

| π → π | Moderate | High | Stabilizes excited state more | Bathochromic (Red) |

| n → π | High | Moderate | Stabilizes ground state more | Hypsochromic (Blue) |

Experimental and Computational Protocols

To ensure scientific integrity, a dual approach of empirical measurement and computational modeling provides a self-validating system for characterizing the molecule.

Protocol: UV-Vis Spectroscopic Analysis

This protocol describes a standardized procedure for obtaining the UV-Vis absorption spectrum.[10]

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of 2-Bromo-6-hydroxynicotinaldehyde in solvents of varying polarity.

Materials:

-

2-Bromo-6-hydroxynicotinaldehyde (97%+ purity)[11]

-

Spectrophotometric grade solvents (e.g., Cyclohexane, Dichloromethane, Acetonitrile, Ethanol, Water)

-

Class A volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer[2]

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a primary solvent (e.g., ethanol) in a volumetric flask to create a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to ensure the measured absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 A.U.).

-

Instrument Calibration: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the measurement. Place it in the reference beam path and another identical cuvette with the same solvent in the sample path. Run a baseline scan over the desired wavelength range (e.g., 200-600 nm) to zero the instrument.[12]

-

Sample Measurement: Empty the sample cuvette, rinse it with the most dilute working solution, and then fill it. Place it back in the sample holder and acquire the absorption spectrum.

-

Data Recording: Record the λmax and the absorbance value at this wavelength.

-

Repeat for all Concentrations: Repeat step 5 for all prepared dilutions to confirm adherence to the Beer-Lambert Law.

-

Solvent Study: Repeat steps 1-7 using solvents of different polarities to investigate solvatochromic effects.

Protocol: Computational Analysis via DFT

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules.[13]

Objective: To calculate the optimized molecular geometry, HOMO-LUMO energies, and simulate the electronic absorption spectrum of 2-Bromo-6-hydroxynicotinaldehyde.

Software: Gaussian, ORCA, or similar quantum chemistry software package.

Procedure:

-

Structure Input: Build the initial 3D structure of both the lactim and lactam tautomers of the molecule.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-311G+(d,p).[14]

-

Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).[13]

-

HOMO-LUMO Analysis: From the output of the optimization, extract the energies of the HOMO and LUMO. The energy gap (ΔE = E_LUMO - E_HOMO) provides a qualitative indication of the electronic transition energy.

-

Excited State Calculation: To simulate the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry. This will provide the predicted excitation energies (which correspond to λmax) and oscillator strengths (which correspond to absorption intensity).[15]

-

Solvent Modeling (Optional): To simulate solvatochromic effects, repeat the TD-DFT calculation incorporating a solvent model, such as the Polarizable Continuum Model (PCM).[15]

Table 2: Representative Computational Output for a Substituted Pyridine

| Property | Description | Predicted Value (Illustrative) |

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -6.5 eV |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -2.1 eV |

| HOMO-LUMO Gap | Energy difference for the primary transition | 4.4 eV |

| λmax (TD-DFT) | Predicted max absorption wavelength (π→π) | 310 nm (Osc. Strength: 0.85) |

| λmax (TD-DFT) | Predicted max absorption wavelength (n→π) | 395 nm (Osc. Strength: 0.02) |

Conclusion

2-Bromo-6-hydroxynicotinaldehyde presents a fascinating case study in the interplay of substituent effects, tautomerism, and photophysics. Based on established chemical principles, its UV-Vis spectrum is predicted to be dominated by a strong π → π* transition and a weaker n → π* transition, both of which will be highly sensitive to the solvent environment. The lactim-lactam tautomeric equilibrium is a critical factor that must be considered in any analysis. The robust experimental and computational protocols outlined in this guide provide a comprehensive, self-validating framework for researchers to fully characterize this and other novel substituted pyridines, enabling their confident application in drug discovery and materials science.

References

-

Yamaguchi, I., & Tsuchie, K. (2012). Synthesis and Solvatochromic Behavior of Hexaphenylbenzenes and Indeno[1,2-b]fluorene Derivatives with Hydroxy Groups. International Journal of Organic Chemistry, 2, 178-187. Available at: [Link][16]

-

Argirov, O., et al. (2003). UV spectrum of 3-hydroxypyridine. ResearchGate. Retrieved from [Link][17]

-

JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Journal of Visualized Experiments. Retrieved from [Link][5]

-

Agilent Technologies. (n.d.). The Basics of UV-Vis Spectroscopy. Retrieved from [Link][2]

-

Reva, I., et al. (2024). Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine. Molecules, 29(23), 5195. Available at: [Link][18]

-

University of Central Florida. (n.d.). EXPERIMENT 11 UV/VIS Spectroscopy and Spectrophotometry. Retrieved from [Link][10]

-

Fiveable. (2025). Theory of electronic transitions. Retrieved from [Link][3]

-

METTLER TOLEDO. (n.d.). UV/Vis Spectrophotometry. Retrieved from [Link][12]

-

Nandiyanto, A. B. D., & Oktiani, R. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 1(1), 1-14. Available at: [Link]

-

Chemistry LibreTexts. (2015). Electronic Spectra: Ultraviolet and Visible Spectroscopy. Retrieved from [Link][4]

-

Gomez, H., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. Available at: [Link][15]

-

PubChem. (n.d.). 6-Hydroxynicotinaldehyde. Retrieved from [Link][19]

-

Schrödinger, Inc. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics. Retrieved from [Link][1]

-

Ghiviriga, I., et al. (2015). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 13(30), 8214-8221. Available at: [Link][20]

-

Kumar, A., & Singh, P. (2014). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character. Journal of Chemical Sciences, 126(3), 631-638. Available at: [Link][14]

-

Quora. (2018). What are saturated aldehydes and why do they show electronic transitions of both non-bonding to pi and pi to pi* in UV-visible spectroscopy?*. Retrieved from [Link][6]

-

PharmaTutor. (2012). ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. Retrieved from [Link][7]

-

Valencia College. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. Retrieved from [Link][21]

-

Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link][8]

-

Taylor & Francis Online. (n.d.). Solvatochromic – Knowledge and References. Retrieved from [Link][9]

Sources

- 1. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 2. agilent.com [agilent.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jove.com [jove.com]

- 6. quora.com [quora.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Solvatochromism - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. 6-Bromo-2-hydroxynicotinaldehyde | 1289118-74-6 [sigmaaldrich.com]

- 12. mt.com [mt.com]

- 13. benchchem.com [benchchem.com]

- 14. ias.ac.in [ias.ac.in]

- 15. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Solvatochromic Behavior of Hexaphenylbenzenes and Indeno[1,2-b]fluorene Derivatives with Hydroxy Groups [scirp.org]

- 17. researchgate.net [researchgate.net]

- 18. Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 6-Hydroxynicotinaldehyde | C6H5NO2 | CID 10866326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

Application Note: A Step-by-Step Protocol for the Synthesis of 2-Bromo-6-hydroxynicotinaldehyde

Abstract

2-Bromo-6-hydroxynicotinaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique trifunctional substitution pattern—comprising a nucleophilic hydroxyl group, an electrophilic aldehyde, and a versatile bromine atom suitable for cross-coupling reactions—renders it a strategic precursor for the synthesis of complex molecular architectures.[1] This application note provides a detailed, two-step synthetic protocol for 2-Bromo-6-hydroxynicotinaldehyde, starting from the commercially available 2,6-dihydroxypyridine. The described methodology involves an initial Vilsmeier-Haack formylation followed by a selective bromination, offering a reliable and reproducible route for researchers in organic synthesis and pharmaceutical development.

Introduction: Strategic Importance and Synthetic Rationale

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals. Specifically, 2-bromopyridine-3-carbaldehydes serve as versatile intermediates, enabling diverse chemical modifications through the reactivity of the aldehyde and various cross-coupling reactions at the bromine-substituted position.[1] The presence of a hydroxyl group at the 6-position further expands the synthetic possibilities, allowing for etherification or serving as a hydrogen-bond donor in ligand-receptor interactions.

The synthetic strategy outlined herein was designed for robustness and efficiency. It circumvents the challenges associated with direct bromination of hydroxypyridine systems, which can often lead to a mixture of regioisomers and over-brominated products. Our approach proceeds via two logical and well-established transformations:

-

Vilsmeier-Haack Formylation: This reaction introduces the formyl (aldehyde) group at the C-3 position of the 2,6-dihydroxypyridine ring. The two hydroxyl groups are strongly electron-donating, activating the ring towards electrophilic substitution, primarily at the ortho and para positions (C3, C5, and C4). The reaction conditions are optimized for selective formylation at the C-3 position.

-

Selective Bromination: The subsequent conversion of the C-2 hydroxyl group to a bromide is achieved using a halogenating agent such as phosphorus oxybromide (POBr₃). This transformation is more selective than direct electrophilic bromination and reliably yields the desired 2-bromo-6-hydroxy constitutional isomer.

Overall Reaction Scheme

The two-step synthesis transforms 2,6-dihydroxypyridine into the target compound, 2-Bromo-6-hydroxynicotinaldehyde.

Caption: Overall synthetic pathway for 2-Bromo-6-hydroxynicotinaldehyde.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| 2,6-Dihydroxypyridine | ≥98% | Sigma-Aldrich | Store in a desiccator. |

| Phosphorus(V) oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | Corrosive and moisture-sensitive. Handle under inert atmosphere. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |

| Phosphorus(V) oxybromide (POBr₃) | 98% | Sigma-Aldrich | Corrosive and highly moisture-sensitive. Handle in a glovebox or under inert atmosphere. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | For extraction and chromatography. |

| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction and chromatography. |

| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | - | For workup. |

| Brine | Saturated Aqueous Solution | - | For workup. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying organic layers. |

| Deionized Water | - | - | For workup. |

Equipment

-

Three-neck round-bottom flasks (100 mL, 250 mL)

-

Magnetic stirrer with heating mantle and thermocouple

-

Reflux condenser with gas inlet/outlet

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon gas)

-

Ice-water bath

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

Detailed Experimental Protocol

Part A: Synthesis of 2,6-Dihydroxynicotinaldehyde (Intermediate)

This procedure details the Vilsmeier-Haack formylation of 2,6-dihydroxypyridine. The reaction of DMF with POCl₃ generates the Vilsmeier reagent [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻, which acts as the electrophile.

-

Vilsmeier Reagent Preparation: In a 250 mL three-neck flask under an inert atmosphere of nitrogen, add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq). Cool the flask to 0°C using an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 3.5 eq) dropwise via a dropping funnel over 30 minutes. Causality: This exothermic reaction forms the Vilsmeier reagent. Slow addition at low temperature is crucial to control the reaction rate and prevent side reactions. Maintain the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes until a pale yellow solid (the Vilsmeier salt) forms.

-

Reaction with Substrate: In a separate flask, dissolve 2,6-dihydroxypyridine (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of 2,6-dihydroxypyridine to the Vilsmeier reagent suspension dropwise at 0°C.

-

Reaction Heating: Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 90°C. Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 20% Methanol in DCM).

-

Workup and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.

-

Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches ~7-8. Expert Tip: This hydrolysis step quenches the reaction and precipitates the product. Perform neutralization slowly and in a well-ventilated fume hood as gas evolution (CO₂) will occur.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water (3 x 50 mL), and dried under vacuum to yield crude 2,6-dihydroxynicotinaldehyde, which can be used in the next step without further purification.

Part B: Synthesis of 2-Bromo-6-hydroxynicotinaldehyde (Target Molecule)

This step converts the C-2 hydroxyl group into a bromide using phosphorus oxybromide. POBr₃ is a harsh reagent, and this reaction must be performed with caution in a well-ventilated fume hood.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and gas outlet connected to a scrubber (containing NaOH solution), place the crude 2,6-dihydroxynicotinaldehyde (1.0 eq) from Part A.

-

Reagent Addition: In a glovebox or under a stream of inert gas, carefully add phosphorus oxybromide (POBr₃, 2.0-2.5 eq). Safety: POBr₃ is highly corrosive and reacts violently with water. Ensure all glassware is scrupulously dry and perform the transfer under anhydrous conditions.

-

Reaction Heating: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 3-5 hours. The reaction mixture will become a dark, viscous liquid. Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Very slowly and carefully, quench the reaction by adding crushed ice portion-wise. Critical Step: This is a highly exothermic and hazardous step. Add ice in small portions to the reaction flask behind a blast shield in a fume hood to control the vigorous reaction of residual POBr₃.

-

Once the reaction is fully quenched, adjust the pH to ~7 with a saturated NaHCO₃ solution.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (using a gradient eluent system, e.g., 10-40% ethyl acetate in hexanes) to afford pure 2-Bromo-6-hydroxynicotinaldehyde as a solid.

Experimental Workflow and Data

Synthesis Workflow Diagram

Sources

The Versatile Scaffold: 2-Bromo-6-hydroxynicotinaldehyde in Modern Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of FDA-approved therapeutic agents.[1][2][3][4] Its unique electronic properties, capacity for hydrogen bonding, and versatile substitution patterns make it an invaluable component in the medicinal chemist's toolkit. Within this important class of heterocycles, 2-Bromo-6-hydroxynicotinaldehyde represents a particularly intriguing, albeit underexplored, building block. Its trifunctional nature—possessing a reactive aldehyde, a strategically placed bromine atom amenable to cross-coupling reactions, and a hydroxyl group that can modulate solubility and participate in hydrogen bonding—offers a powerful platform for the synthesis of diverse and complex molecular architectures aimed at a wide range of biological targets.

This guide provides an in-depth exploration of the potential applications of 2-Bromo-6-hydroxynicotinaldehyde in medicinal chemistry. While direct literature citing this specific isomer is sparse, we will draw upon the well-established chemistry of its isomers and related bromo-aldehyde heterocycles to present a comprehensive overview of its synthetic utility and potential as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Synthetic Access

2-Bromo-6-hydroxynicotinaldehyde is a solid at room temperature, typically appearing as a white to pale yellow powder. Its structure presents a unique combination of functional groups that dictate its reactivity and potential applications.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrNO₂ | Supplier Data |

| Molecular Weight | 202.01 g/mol | Supplier Data |

| CAS Number | Not widely available | N/A |

| Purity | Typically >97% | Supplier Data |

| Storage | Inert atmosphere, 2-8°C | Supplier Data |

The synthesis of substituted hydroxynicotinaldehydes can be approached through various methods, including the formylation of the corresponding brominated hydroxypyridine. A common and powerful method for introducing an aldehyde group to an electron-rich aromatic or heteroaromatic ring is the Vilsmeier-Haack reaction.[5][6][7][8][9] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

Conceptual Synthetic Workflow: Vilsmeier-Haack Reaction

Caption: Conceptual workflow for the synthesis of 2-Bromo-6-hydroxynicotinaldehyde via the Vilsmeier-Haack reaction.

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true potential of 2-Bromo-6-hydroxynicotinaldehyde lies in its utility as a scaffold for building more complex molecules. The bromine atom is a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10][11][12][13] This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to create biaryl structures. Such motifs are prevalent in a vast number of kinase inhibitors, which function by targeting the ATP-binding site of kinases, enzymes often implicated in cancer and inflammatory diseases.[14][15]

The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction couples an organohalide (in this case, 2-Bromo-6-hydroxynicotinaldehyde) with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the pyridine ring.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction applied to 2-Bromo-6-hydroxynicotinaldehyde.

This synthetic strategy opens the door to a vast chemical space. By varying the arylboronic acid, researchers can systematically modify the steric and electronic properties of the resulting molecule to optimize its binding affinity and selectivity for a specific kinase target. The aldehyde and hydroxyl groups can then be further functionalized to introduce additional points of interaction with the target protein or to fine-tune the molecule's pharmacokinetic properties.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of a bromo-heterocyclic aldehyde, adapted from established methodologies.[16] This protocol should be optimized for the specific substrates and catalyst system being used.

Objective: To synthesize a 2-aryl-6-hydroxynicotinaldehyde derivative from 2-Bromo-6-hydroxynicotinaldehyde and an arylboronic acid.

Materials:

-

2-Bromo-6-hydroxynicotinaldehyde (1.0 eq.)

-

Arylboronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.5 eq.), finely ground

-

Degassed solvent (e.g., 1,4-dioxane/water 4:1)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate, water, brine, anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Bromo-6-hydroxynicotinaldehyde, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes to ensure an oxygen-free environment. This is critical as the active Pd(0) catalyst is sensitive to oxygen.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask, followed by the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.

Self-Validation and Troubleshooting:

-

Low Yield: If the yield is low, consider the purity of the reagents, the efficiency of degassing, and the activity of the catalyst. A different palladium source, ligand, or base may be required.

-

Side Reactions: Dehalogenation (loss of the bromine atom) can be a competing reaction. Ensuring a strictly anaerobic environment and using high-purity reagents can mitigate this.

Further Synthetic Transformations and Applications

Beyond the Suzuki-Miyaura coupling, the functional groups of 2-Bromo-6-hydroxynicotinaldehyde allow for a multitude of other transformations, further expanding its utility.

-

The Aldehyde Group: The aldehyde is a versatile functional group that can undergo:

-

Reductive Amination: To introduce various amine-containing side chains, which can serve as key interaction points with biological targets.

-

Wittig Reaction: To form alkenes, providing a means to extend the carbon skeleton.

-

Condensation Reactions: To form Schiff bases or participate in the synthesis of other heterocyclic rings.

-

Pictet-Spengler Reaction: While typically involving β-arylethylamines, the aldehyde functionality is central to this powerful ring-forming reaction for the synthesis of tetrahydroisoquinolines and related alkaloids.[17][18][19][20][21]

-

-

The Hydroxyl Group: The hydroxyl group can be:

-

Alkylated or Acylated: To modify the molecule's lipophilicity and pharmacokinetic properties.

-

Used as a Hydrogen Bond Donor/Acceptor: To form key interactions within a protein's binding site.

-

Conclusion: A Building Block with Untapped Potential

2-Bromo-6-hydroxynicotinaldehyde represents a highly versatile and valuable building block for medicinal chemistry. Its trifunctional nature provides a robust platform for the application of powerful synthetic methodologies, such as the Suzuki-Miyaura coupling, to generate libraries of complex molecules. While its full potential is yet to be extensively documented, the established chemistry of related pyridine scaffolds strongly suggests its utility in the rational design and synthesis of novel therapeutic agents, particularly in the pursuit of selective and potent kinase inhibitors. Researchers and drug development professionals are encouraged to explore the rich chemistry of this promising intermediate.

References

-

Bhatia, R., et al. (2021). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

-

Wikipedia. Pictet–Spengler reaction. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

D'Agostino, M., et al. (2019). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. (2023). Available at: [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

-

Van der Pijl, F., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

-

IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

-

SciSpace. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Available at: [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Pharmaceutics. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules. Available at: [Link]

-

Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Available at: [Link]

-

Cui, J. J., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]

-

Raheem, I. T., et al. (2009). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society. Available at: [Link]

-

Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3,4-dihydroacridin-1-yl)-3-(dimethylamino)acrylaldehyde and their reactions. Organic Chemistry: An Indian Journal. Available at: [Link]

-

IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

-

ChemRxiv. (2023). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. Available at: [Link]

-

Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Clarke, G. M., et al. (1970). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic. Available at: [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dovepress.com [dovepress.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. growingscience.com [growingscience.com]

- 9. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mt.com [mt.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 18. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. pages.jh.edu [pages.jh.edu]

- 21. chemrxiv.org [chemrxiv.org]

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromo-6-hydroxynicotinaldehyde

Introduction & Strategic Overview

2-Bromo-6-hydroxynicotinaldehyde (CAS 1289173-44-9) is a highly versatile, yet chemically demanding, bifunctional building block used extensively in the synthesis of complex pyridine-based therapeutics and agrochemicals. The molecule features a reactive aldehyde at the C3 position (primed for downstream functionalization via reductive amination or Wittig olefination) and a 6-hydroxypyridine core that readily tautomerizes to a 2-pyridone.

Successfully executing a Suzuki-Miyaura cross-coupling at the sterically hindered and electronically complex C2-bromide requires precise control over the catalytic cycle. This application note provides a self-validating, highly optimized protocol designed to overcome catalyst poisoning, mitigate side reactions, and maximize product yield.

Mechanistic Causality & Substrate-Specific Challenges

To achieve high conversion rates, one must understand the causality behind the reactivity of 2-bromo-6-hydroxynicotinaldehyde. The substrate presents three distinct mechanistic hurdles:

-

Tautomerization & Catalyst Poisoning : The 6-hydroxy group strongly favors the 2-pyridone tautomer (6-bromo-5-formylpyridin-2(1H)-one) in polar solvent systems. The pyridone oxygen and nitrogen can act as bidentate or bridging ligands, potentially sequestering the active Pd(0) species into unreactive Pd(II) complexes ()[1].

-

Electronic Effects on Oxidative Addition : The C3-aldehyde is strongly electron-withdrawing. While this accelerates the initial oxidative addition of the Pd(0) into the C2-Br bond, it also makes the resulting Pd(II) intermediate highly susceptible to protodehalogenation if the subsequent transmetalation step is delayed ()[2].

-